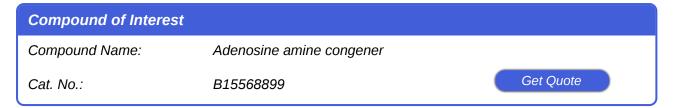


# Synthesis and chemical properties of Adenosine amine congener

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An In-depth Technical Guide to **Adenosine Amine Congener** (ADAC)

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and highly selective agonist for the A<sub>1</sub> adenosine receptor.[1][2] As a G protein-coupled receptor (GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in preclinical models, making it a valuable tool for research and a potential candidate for therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of presynaptic A<sub>1</sub> receptors, which inhibits the release of excitatory neurotransmitters.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to ADAC, intended to equip researchers with the technical information required for its study and application.

# **Chemical and Physical Properties**

ADAC is a white, solid, water-soluble compound.[2] Its stability in plasma is high, with a short half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]

## **Quantitative Data**



The following table summarizes the key quantitative properties of **Adenosine Amine Congener** and its parent molecule, Adenosine.

Property	Adenosine Amine Congener (ADAC)	Adenosine (Parent Compound)	Reference(s)
IUPAC Name	N-[4-[2-[[4-[2-[(2- aminoethyl)amino]-2- oxoethyl]phenyl]amino ]-2-oxoethyl]phenyl]- adenosine	(2R,3R,4S,5R)-2-(6- amino-9H-purin-9- yl)-5- (hydroxymethyl)oxola ne-3,4-diol	[6][7]
Synonyms	ADAC	Ado, Adenocard, Adenosin	[6][8]
CAS Number	96760-69-9	58-61-7	[1][5][8]
Molecular Formula	C28H32N8O6	C10H13N5O4	[1][8][9]
Molecular Weight	576.6 g/mol	267.24 g/mol	[1][7][9]
Appearance	White Solid	White Crystalline Powder	[5][8]
Melting Point	Data not available	234-236 °C	[7][8]
Solubility	Soluble in DMSO; Soluble in 0.1 M acetic acid (12 mM)	Soluble in hot water, DMSO; Practically insoluble in ethanol	[1][5][8]
Storage Conditions	-20°C, Protect from light	2-8°C	[1][5][8]
Receptor Binding Affinity (K <sub>i</sub> , rat)	A1: 0.85 nMA2a: 210 nMA3: 281 nM	Data not applicable	[1]

# **Synthesis of Adenosine Amine Congener (ADAC)**

A specific, detailed synthesis protocol for ADAC is not readily available in a single publication. However, its synthesis can be achieved by applying well-established methods for the preparation of N<sup>6</sup>-substituted adenosine derivatives. The most common and effective strategy



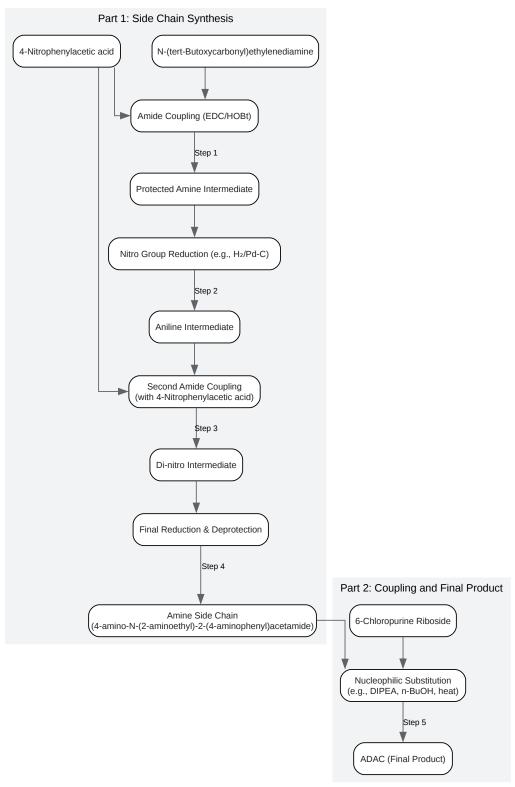
involves the nucleophilic displacement of the chlorine atom from 6-chloropurine riboside with a pre-synthesized amine corresponding to the desired N<sup>6</sup>-substituent.[10]

# **Proposed Synthetic Workflow**

The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side chain, and 2) coupling of the side chain to the 6-chloropurine riboside core.



#### Proposed Synthetic Workflow for ADAC



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Caption: Proposed multi-step synthesis of ADAC.



## **Detailed Experimental Protocol (Hypothetical)**

Step 1: Synthesis of the N<sup>6</sup>-Side Chain Amine This multi-step process would involve standard peptide coupling and reduction reactions.

- Amide Coupling: React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine
  using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a
  suitable solvent (e.g., DMF) to form the first amide bond.
- Nitro Reduction: Reduce the nitro group of the resulting intermediate to an aniline using a standard method, such as catalytic hydrogenation (H<sub>2</sub> gas over Palladium on carbon).
- Second Amide Coupling: Couple the newly formed aniline with a second molecule of 4nitrophenylacetic acid under similar conditions as Step 1.
- Final Reduction and Deprotection: Reduce the second nitro group. Subsequently, deprotect the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final, complex diamine side chain. Purify the product via column chromatography.

### Step 2: Coupling to 6-Chloropurine Riboside

- Reaction Setup: Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2ethoxyethanol.
- Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3 equivalents), to scavenge the HCl produced during the reaction.
- Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Workup and Purification: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product. Purification is typically achieved by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure Adenosine Amine Congener (ADAC).

# **Mechanism of Action & Signaling Pathway**



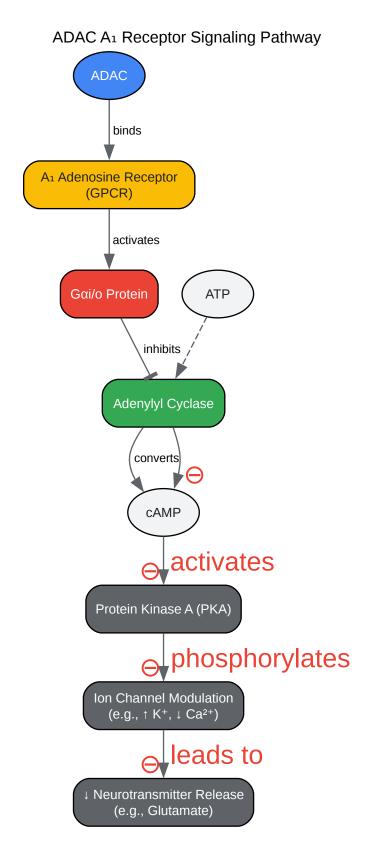




ADAC exerts its effects by selectively binding to and activating the A<sub>1</sub> adenosine receptor, a member of the G protein-coupled receptor family.[1] The A<sub>1</sub> receptor is canonically coupled to inhibitory G proteins (Gαi/o).[11]

Upon agonist binding, the Gai/o subunit dissociates and inhibits the enzyme adenylyl cyclase. [12] This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g., activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which is the basis for ADAC's neuroprotective effects.[3][4]





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